Dihydro Artemisinin-13C,d4
Description
Properties
Molecular Formula |
C₁₄¹³CH₂₀D₄O₅ |
|---|---|
Molecular Weight |
289.37 |
Synonyms |
(3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol-13C,d4; β-Dihydroartemisinin-13C,d4; Alaxin-13C,d4; Cotecxin-13C,d4; Cotexin-13C,d4; DHQHS 2-13C,d4; Dihydroartemisinine-13C,d4; Dihydroqin |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Dihydro Artemisinin 13c,d4
Strategies for Site-Specific Carbon-13 and Deuterium (B1214612) Labeling of Artemisinin (B1665778) Derivatives
The introduction of stable isotopes into complex molecules like artemisinin and its derivatives requires careful synthetic planning to ensure site-specificity and high isotopic enrichment. The strategies for labeling artemisinin derivatives with carbon-13 and deuterium often involve either incorporating labeled precursors during the biosynthesis of artemisinin or employing site-selective chemical modifications on the artemisinin scaffold.
For carbon-13 labeling, biosynthetic approaches can be utilized where 13C-labeled precursors, such as [1-13C]acetate or [2-13C]acetate, are fed to Artemisia annua plants or cell cultures. semanticscholar.org This results in the incorporation of carbon-13 at various positions within the artemisinin molecule, and the specific labeling pattern depends on the biosynthetic pathway. Chemical synthesis can also be employed to introduce a 13C label at a specific position, for instance, by modifying artemisinic acid at the C-13 position. researchgate.net
Deuterium labeling is typically achieved through chemical synthesis using deuterium-donating reagents. For instance, the reduction of a carbonyl group can be performed using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon atom. acs.org The synthesis of deuterated dihydroartemisinic acid isotopologues has been reported, demonstrating the feasibility of introducing deuterium at positions such as C3 and C15. biolmolchem.comresearchgate.net These strategies allow for the preparation of artemisinin derivatives with specific deuterium labeling patterns, which is crucial for mechanistic studies and as internal standards.
Detailed Synthetic Pathways and Methodologies for Dihydroartemisinin-13C,d4
The synthesis of Dihydroartemisinin-13C,d4 can be logically achieved through the reduction of a 13C-labeled artemisinin precursor using a deuterium source. A common and efficient method for the preparation of dihydroartemisinin (B1670584) from artemisinin is the reduction of the lactone carbonyl group using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at low temperatures (0–5 °C). biolmolchem.comnih.govresearchgate.net
To synthesize Dihydroartemisinin-13C,d4, this established methodology can be adapted by utilizing isotopically labeled starting materials. The proposed synthetic pathway would involve:
Preparation of a 13C-labeled Artemisinin Precursor: A precursor with a carbon-13 label at a desired position is required. For the purpose of creating a distinct mass shift for mass spectrometry-based quantification, a single 13C label is sufficient. This could be achieved biosynthetically or through targeted chemical synthesis.
Reduction with a Deuterated Reducing Agent: The 13C-labeled artemisinin precursor is then reduced using a deuterated reducing agent. Sodium borodeuteride (NaBD₄) is a suitable and commercially available reagent for this purpose. acs.org The reaction is typically carried out in a protic solvent like methanol. The use of NaBD₄ will introduce a deuterium atom at the C-10 position of the resulting dihydroartemisinin. To achieve the "d4" designation, a precursor with three existing deuterium atoms would be necessary, or a multi-step synthesis involving deuteration at other positions would be required. However, for use as an internal standard, a distinct and stable mass shift is the primary goal.
The reaction can be summarized as follows:
Starting Material: 13C-labeled Artemisinin
Reagent: Sodium borodeuteride (NaBD₄)
Solvent: Methanol (MeOH)
Conditions: 0–5 °C
Product: Dihydroartemisinin-13C,d (assuming one 13C and one deuterium from NaBD₄)
To achieve a "d4" labeled compound, one might start with an artemisinin derivative already containing three deuterium atoms and then perform the reduction with NaBD₄. Alternatively, specific deuteration methods targeting other positions on the molecule would need to be employed prior to the final reduction step.
Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of the synthesized compound and confirming the incorporation of the stable isotopes. The high mass accuracy of HRMS allows for the differentiation between the labeled and unlabeled compounds and provides a precise measurement of the isotopic enrichment.
In the mass spectrum of Dihydroartemisinin-13C,d4, the molecular ion peak will be shifted by approximately 5 atomic mass units compared to the unlabeled dihydroartemisinin. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the location of the labels. For instance, in the analysis of stable isotope-labeled dihydroartemisinin (SIL-DHA), a characteristic mass transition of m/z 307 to m/z 272 has been observed, indicating the loss of a specific fragment containing the labeled atoms. cellbiopharm.com For Dihydroartemisinin-13C,d4, a similar analysis would be performed to identify fragments containing the 13C and deuterium atoms, thus confirming their incorporation.
Table 1: Predicted HRMS Data for Dihydroartemisinin and Dihydroartemisinin-13C,d4
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragment Ions (m/z) |
| Dihydroartemisinin | C₁₅H₂₄O₅ | 284.1624 | 267.15 (MH-H₂O) frontiersin.org, 163 cellbiopharm.com |
| Dihydroartemisinin-13C,d4 | ¹³CC₁₄H₂₀D₄O₅ | 289.19 | Expected shifts in parent and fragment ions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position and Purity Verification (e.g., 1H, 13C, 2H NMR)
¹H NMR: The proton NMR spectrum of Dihydroartemisinin-13C,d4 would show characteristic signals for the protons in the molecule. The integration of these signals can be used to confirm the presence and relative abundance of different protons. The introduction of a deuterium atom at a specific position would result in the disappearance or significant reduction of the corresponding proton signal in the ¹H NMR spectrum.
¹³C NMR: The carbon-13 NMR spectrum is particularly informative for confirming the position of the ¹³C label. The signal corresponding to the 13C-enriched carbon atom will be significantly enhanced in intensity compared to the signals of the other carbon atoms at natural abundance. The chemical shift of this signal confirms the location of the label. rsc.org
²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium nuclei. The presence of a signal in the ²H NMR spectrum at a chemical shift corresponding to a specific position in the molecule provides direct evidence of deuterium incorporation at that site.
Table 2: Representative ¹³C NMR Chemical Shifts for Dihydroartemisinin
| Carbon Atom | Chemical Shift (ppm) |
| C-3 | 34.1 |
| C-5a | 90.2 |
| C-6 | 80.7 |
| C-8a | 51.6 |
| C-9 | 43.2 |
| C-10 | 102.8 |
| C-12 | 79.7 |
| C-12a | 171.3 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and specific isomer (α or β). Data is based on reported values for dihydroartemisinin derivatives. rsc.org |
Chromatographic Purity Assessment of Labeled Analogs
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for determining the chemical and isomeric purity of the synthesized Dihydroartemisinin-13C,d4.
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This technique is particularly useful for analyzing isotopically labeled compounds as it can simultaneously provide chromatographic purity data and confirm the mass of the eluting peaks, ensuring that the detected peaks correspond to the desired labeled compound. cellbiopharm.comfrontiersin.org
Advanced Analytical Methodologies Employing Dihydro Artemisinin 13c,d4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultra-Sensitive Quantitation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of dihydroartemisinin (B1670584) in biological samples, offering unparalleled sensitivity and selectivity. magtech.com.cn The use of a stable isotope-labeled internal standard like Dihydroartemisinin-13C,d4 is fundamental to this approach, enabling accurate quantification through isotope dilution mass spectrometry. cellbiopharm.comdaneshyari.com
Development and Optimization of Chromatographic Separation Protocols
Effective chromatographic separation is paramount to distinguish dihydroartemisinin from endogenous matrix components and its metabolites. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed. cellbiopharm.comtandfonline.com
A variety of C18 columns are frequently utilized for the separation of dihydroartemisinin. cellbiopharm.comtandfonline.com For instance, an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) has been successfully used. cellbiopharm.comcellbiopharm.com Another study employed an XBridge C18 column (2.1 × 50 mm, 3.5 µm). tandfonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to ensure efficient ionization. cellbiopharm.comnih.gov Isocratic elution, where the mobile phase composition remains constant, has been shown to be effective. cellbiopharm.com For example, a mobile phase of acetonitrile and 10 mM ammonium acetate (pH 3.5) in a 50:50 (v/v) ratio at a flow rate of 0.3 mL/minute provides good separation. cellbiopharm.comcellbiopharm.com
It is important to note that dihydroartemisinin exists as two interconverting epimers (α and β) in solution, which can complicate chromatography. mdpi.com Method development must account for this phenomenon to ensure accurate quantification. mdpi.com
Mass Spectrometric Parameters for Targeted Isotope Dilution Quantification
For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. cellbiopharm.com Electrospray ionization (ESI) in the positive ion mode is a common choice for the analysis of dihydroartemisinin and its labeled internal standard. cellbiopharm.comtandfonline.com
The optimization of mass spectrometric parameters is crucial for achieving high sensitivity. This includes tuning the cone voltage and collision energy for both the analyte and the internal standard. For dihydroartemisinin, a common precursor ion is the adduct [M+Na]+ or [M+NH4]+. In one method, the mass transition for dihydroartemisinin was m/z 302 to 163, while for the stable isotope-labeled internal standard (SIL-DHA), the transition was m/z 307 to 272. cellbiopharm.com The specific mass transitions for Dihydroartemisinin-13C,d4 would be determined based on its exact mass. daneshyari.com
Table 1: Example of Optimized Mass Spectrometric Parameters
| Parameter | Dihydroartemisinin (DHA) | Stable Isotope-Labeled DHA (SIL-DHA) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 302 | 307 |
| Product Ion (m/z) | 163 | 272 |
| Cone Voltage (V) | 12 | 14 |
Note: These values are illustrative and require optimization for specific instruments and experimental conditions. cellbiopharm.com
Validation of LC-MS/MS Methods for Analytical Rigor
Validation of the analytical method is essential to ensure its reliability and is conducted in accordance with guidelines from regulatory bodies. nih.gov Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). cellbiopharm.comcellbiopharm.com
Linearity: The method's linearity is assessed by analyzing calibration standards at multiple concentration levels. A linear response with a correlation coefficient (r²) greater than 0.99 is generally required. cellbiopharm.comnih.gov For instance, a validated method for plasma dihydroartemisinin showed linearity over a concentration range of 1–1,000 ng/mL. cellbiopharm.com
Accuracy and Precision: Accuracy is determined by comparing the measured concentration to the nominal concentration, while precision measures the variability of repeated measurements. Both are evaluated at multiple quality control (QC) concentrations. Intra- and inter-day accuracies are typically expected to be within ±15%, with precision (expressed as the coefficient of variation, CV) also within 15%. cellbiopharm.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govnih.gov A sensitive method for dihydroartemisinin in human plasma achieved an LOQ of 1.0 ng/mL. cellbiopharm.com
Table 2: Summary of Method Validation Parameters from a Study on Dihydroartemisinin in Human Plasma
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1–1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Accuracy | 99.99–102.85% |
| Inter-day Accuracy | 96.45–107.47% |
| Intra-day Precision (RSD) | 2.79–4.16% |
| Inter-day Precision (RSD) | 1.46–3.04% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Data adapted from a published validation study. cellbiopharm.com
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) in Metabolite Profiling
UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful tool for identifying and characterizing the metabolites of dihydroartemisinin. nih.govfrontiersin.org This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in the elucidation of elemental compositions for both parent drug and its metabolites. nih.govnih.gov
In metabolite profiling studies, UPLC-Q-TOF-MS is used to analyze samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, bile) studies. nih.gov The high-resolution data allows for the confident identification of various biotransformation products. For dihydroartemisinin, common metabolic pathways include hydroxylation, dehydration, and glucuronidation. nih.govnih.gov A study investigating dihydroartemisinin metabolism in mice identified a total of 25 metabolites in the blood of infected mice. nih.govfrontiersin.org The use of platforms like the UNIFI platform can aid in the processing of the complex data generated in these metabolomics studies. nih.govfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable to specific derivatives)
While LC-MS is the predominant technique for the analysis of dihydroartemisinin and its metabolites, gas chromatography-mass spectrometry (GC-MS) can be applicable for the analysis of more volatile derivatives. For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analytes. A study has shown a GC-MS chromatogram of a dihydroartemisinin derivative, specifically 10-O-(t-butyloxy)-dihydroartemisinin, indicating the feasibility of this technique for certain modified forms of the compound. researchgate.net However, the direct analysis of Dihydroartemisinin-13C,d4 by GC-MS is less common due to the compound's polarity and thermal lability.
Pre-Analytical Sample Preparation Methodologies for Complex Biological Matrices
The robust and reproducible preparation of samples from complex biological matrices like plasma is critical for accurate and reliable analysis. The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids (B1166683), and to concentrate the analyte of interest. nih.govcellbiopharm.com
Two common techniques for the extraction of dihydroartemisinin from plasma are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). cellbiopharm.comtandfonline.comnih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleaning up and concentrating samples. cellbiopharm.comtandfonline.com Micro-elution SPE in a 96-well plate format is particularly advantageous for high-throughput analysis and requires only a small sample volume. nih.govcellbiopharm.com The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. cellbiopharm.com
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. magtech.com.cnnih.gov A mixture of dichloromethane (B109758) and tert-methyl butyl ether has been used for the extraction of dihydroartemisinin from plasma. nih.govfrontiersin.org
It is crucial to handle samples on ice during preparation to minimize the degradation of artemisinin (B1665778) derivatives. nih.govcellbiopharm.com The addition of stabilizing agents like hydrogen peroxide may also be necessary in some cases to prevent degradation in certain patient plasma samples. nih.gov
Protein Precipitation Techniques for Biological Sample Cleanup
Protein precipitation (PPT) is a widely used method for sample cleanup in bioanalysis due to its simplicity, speed, and broad applicability. The primary goal is to remove high-molecular-weight proteins from biological samples, such as plasma or serum, which can interfere with chromatographic analysis and contaminate the LC-MS system.
The procedure typically involves the addition of a water-miscible organic solvent to the biological sample. Acetonitrile is a common choice for this purpose. nih.gov The addition of the solvent alters the dielectric constant of the solution, causing proteins to denature and precipitate. Dihydro Artemisinin-13C,d4 is added to the plasma sample before the precipitating agent. This ensures that the internal standard undergoes the exact same sample processing steps as the target analyte, Dihydroartemisinin. After adding the solvent, the sample is vortex-mixed to ensure thorough mixing and complete protein precipitation, followed by centrifugation at high speed to pellet the solid protein material. The resulting supernatant, containing the analyte and the internal standard, is then carefully collected for direct injection into the LC-MS/MS system or further processing.
The use of a SIL-IS like this compound is critical in PPT because it compensates for any analyte loss that may occur due to incomplete protein precipitation or co-precipitation with the protein pellet. Studies have demonstrated that simple one-step protein precipitation with acetonitrile can yield consistently high analyte recovery, often exceeding 97%. nih.gov
| Parameter | Condition/Value | Purpose |
|---|---|---|
| Biological Matrix | Human Plasma | Sample containing the analyte. |
| Internal Standard | This compound | Added prior to precipitation to mimic analyte behavior. |
| Precipitating Agent | Acetonitrile (ACN) | To denature and precipitate plasma proteins. |
| Plasma to ACN Ratio | 1:2 (v/v) | Ensures efficient protein removal. nih.gov |
| Mixing/Centrifugation | Vortex mix, then centrifuge >10,000 g | To facilitate precipitation and pellet the solids. |
| Typical Analyte Recovery | >97% | Demonstrates the efficiency of the cleanup step. nih.gov |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
For cleaner extracts and enhanced sensitivity, more selective sample preparation techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are often employed. The optimization of these methods is crucial for achieving high, reproducible recovery of both the analyte and the internal standard. This compound is instrumental in this process, as it allows for precise tracking of extraction efficiency.
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. Optimization requires screening various solvents to find one that provides high partition coefficients for dihydroartemisinin while minimizing the extraction of interfering components. Common solvents used for the extraction of artemisinin derivatives include ethyl acetate, ether, and mixtures such as dichloromethane and tert-methyl butyl ether. magtech.com.cnnih.govresearchgate.net The pH of the aqueous phase may also be adjusted to ensure the analyte is in a neutral form, enhancing its solubility in the organic solvent. Recovery rates for optimized LLE methods are often high, with reports of 93.0% to 98.2%. magtech.com.cn
Solid-Phase Extraction (SPE) offers greater selectivity and can produce cleaner final extracts compared to LLE. The process involves passing the sample through a solid sorbent packed in a cartridge, which retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent. Optimization involves selecting the appropriate sorbent chemistry (e.g., C18 reversed-phase), wash solutions, and elution solvent. The use of SPE has been shown to resolve issues of analyte degradation that can occur during sample preparation for artemisinin derivatives. nih.gov this compound co-elutes with the unlabeled analyte, correcting for any variability across the multiple steps of the SPE procedure.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Analyte partitioning between immiscible liquids. | Analyte retention on a solid sorbent. |
| Common Solvents/Phases | Ethyl Acetate, Dichloromethane/tert-methyl butyl ether. nih.govresearchgate.net | Reversed-phase C18 sorbent; Elution with Methanol or Acetonitrile. |
| Key Optimization Steps | Solvent selection, pH adjustment, extraction time. | Sorbent selection, wash solvent composition, elution solvent strength. |
| Typical Recovery | 93.0% - 98.2% magtech.com.cn | >90% (Method dependent) |
| Selectivity | Moderate | High |
Matrix Effect Evaluation and Mitigation Strategies Utilizing Labeled Standards
The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. onlinepharmacytech.info For artemisinin derivatives, interfering substances such as plasma phospholipids can significantly impact analytical accuracy. daneshyari.com The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard. onlinepharmacytech.info
This compound is considered the gold standard for this purpose. Because it is structurally identical to the analyte, differing only in isotopic composition, it has nearly the same chromatographic retention time, extraction recovery, and ionization efficiency. onlinepharmacytech.info Consequently, any matrix-induced ionization suppression or enhancement that affects dihydroartemisinin will affect this compound to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). The IS-normalized MF is then used to determine if the internal standard adequately compensates for the matrix effect. An IS-normalized MF value between 0.85 and 1.15 is generally considered acceptable.
Matrix Factor (MF) Calculation:
MF = (Peak response of analyte in post-extraction spiked matrix) / (Peak response of analyte in pure solution)
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
IS-Normalized MF Calculation:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
The use of this compound ensures that the IS-Normalized MF is close to 1, demonstrating the ruggedness of the analytical method against matrix interferences.
| Sample Type | Analyte Peak Area (DHA) | IS Peak Area (DHA-13C,d4) | Analyte/IS Ratio |
|---|---|---|---|
| Pure Solution | 1,000,000 | 1,050,000 | 0.952 |
| Post-Extraction Spiked Plasma (Suppression) | 650,000 | 682,500 | 0.952 |
Calculations:
|
Applications in Metabolic Research and Pathway Elucidation
Unraveling Dihydroartemisinin (B1670584) Metabolic Fate through Isotope Tracing
Isotope tracing with molecules like Dihydroartemisinin-13C,d4 allows researchers to meticulously map the metabolic pathways of the parent compound. kuleuven.be By introducing the labeled drug into an in vitro or in vivo system, scientists can use mass spectrometry-based techniques to identify and quantify the resulting metabolites, thereby reconstructing the biotransformation process. nih.gov
Phase I metabolism typically involves the introduction or exposure of functional groups on a parent drug, making it more polar. For Dihydroartemisinin, these reactions are crucial for its subsequent elimination. Studies have identified hydroxylation, deoxygenation, and other oxidative modifications as the primary Phase I metabolic pathways. frontiersin.orgnih.gov The use of a labeled tracer like Dihydroartemisinin-13C,d4 would be instrumental in confirming these pathways and discovering new, less abundant metabolites.
Research has successfully identified numerous Phase I metabolites of DHA in various biological samples, including blood, plasma, and red blood cells (RBCs). frontiersin.orgnih.gov These enzymatic reactions lead to a variety of products, with key transformations including monohydroxylation and deoxygenation. nih.govnih.gov For instance, 8-Hydroxy (8-OH) DHA has been identified as a metabolite in vivo for the first time in studies on mice. frontiersin.orgnih.gov Other identified Phase I products include deoxyartemisinin and various hydroxylated forms. nih.gov A study using a microbial model also successfully produced hydroxylated metabolites, such as 7β-hydroxydihydroartemisinin. frontiersin.org
| Metabolite Class | Specific Metabolite Examples | Metabolic Reaction | Reference |
|---|---|---|---|
| Hydroxylated Metabolites | 8-OH DHA, 3α-OH deoxy DHA, 7β-hydroxydihydroartemisinin | Hydroxylation | frontiersin.orgnih.govfrontiersin.org |
| Deoxygenated Metabolites | 1 deoxy DHA (Deoxyartemisinin) | Deoxygenation | nih.govfrontiersin.org |
| Other Oxidative Modifications | 4α-OH deoxy ART, 6β-OH deoxy ART | Hydroxylation, Deoxygenation | frontiersin.orgnih.gov |
| Dehydrogenated Metabolites | Artemisinin (B1665778) (ART) | Dehydrogenation | frontiersin.org |
Following Phase I reactions, drug metabolites often undergo Phase II conjugation, where an endogenous molecule is attached to the metabolite to further increase its water solubility and facilitate excretion. For Dihydroartemisinin, glucuronidation is the most significant Phase II metabolic pathway. nih.govnih.govnih.govlstmed.ac.uk Studies have shown that DHA is converted into inactive metabolites via this process. clinpgx.org
The primary metabolite formed is a glucuronide conjugate of DHA (DHA-G). nih.govlstmed.ac.uk Specifically, high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of urine from patients identified alpha-DHA-beta-glucuronide (alpha-DHA-G) as a major urinary product. nih.govlstmed.ac.uk In vitro studies using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes have pinpointed UGT1A9 and UGT2B7 as the key enzymes responsible for the formation of alpha-DHA-G. nih.govlstmed.ac.ukclinpgx.org In contrast, no significant metabolism by cytochrome-P450 oxidation or sulfation has been observed. nih.govlstmed.ac.uk The use of Dihydroartemisinin-13C,d4 would allow for highly sensitive tracking of these conjugation reactions, confirming the roles of specific UGT enzymes and potentially identifying other minor conjugation pathways.
| Metabolite | Enzymes Involved | Significance | Reference |
|---|---|---|---|
| alpha-DHA-beta-glucuronide (alpha-DHA-G) | UGT1A9, UGT2B7 | Major urinary metabolite in humans. | nih.govlstmed.ac.ukclinpgx.org |
| Glucuronide of hydroxy-DHA | Presumably UGTs | Identified in mouse plasma. | frontiersin.org |
| Glucuronide of dehydro-DHA | Presumably UGTs | Identified in mouse plasma. | frontiersin.org |
A key advantage of using labeled compounds like Dihydroartemisinin-13C,d4 is the ability to discover previously unknown or low-abundance metabolites that might be missed in conventional analyses. The unique isotopic signature of the labeled metabolites makes them stand out from the complex background of endogenous molecules in biological samples. frontiersin.org
Recent research has focused on identifying DHA metabolites within red blood cells (RBCs), the primary site of action for antimalarial drugs. frontiersin.orgnih.gov This is challenging due to the complex matrix of RBCs. frontiersin.org However, studies have successfully identified a range of Phase I and Phase II metabolites in both infected and healthy mouse RBCs for the first time. frontiersin.orgnih.gov Furthermore, microbial transformation has been employed as a tool to mimic mammalian metabolism and synthesize potential metabolites. frontiersin.orgfrontiersin.org This approach led to the discovery of nine products from DHA, including three novel compounds isolated for the first time, one of which, 7β-hydroxydihydroartemisinin, demonstrated good antimalarial activity. frontiersin.org
Investigations of Subcellular Compartmental Metabolism of Dihydroartemisinin Analogs
The distribution of Dihydroartemisinin between plasma and blood cells is a critical factor in its efficacy, as its therapeutic targets for malaria are within red blood cells. nih.gov Studies using radioisotope-labeled 3H-DHA have shown that the compound accumulates in both healthy and Plasmodium-infected red blood cells (h-RBC and i-RBC). frontiersin.orgnih.gov
Pharmacokinetic studies in rats have further elucidated this distribution. When comparing concentrations in blood cells versus plasma, DHA consistently showed a lower ratio compared to artemisinin and artemether, suggesting a lower affinity for blood cells than its parent compounds. nih.gov However, the exposure (AUC) of DHA in blood cells was still found to be 1.2 times greater than in plasma, indicating significant intracellular penetration. nih.gov Using a stable isotope-labeled version like Dihydroartemisinin-13C,d4 would allow for safer and more detailed versions of these crucial distribution studies in various cell types and conditions.
| Study Type | Concentration Ratio (Blood Cells to Plasma) | Reference |
|---|---|---|
| In Vitro | ~0.7 | nih.gov |
| In Vivo (Oral Administration) | 0.5 - 1.5 | nih.gov |
| In Vivo (AUC Ratio) | 1.2 | nih.gov |
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comnih.gov 13C-MFA, which uses 13C-labeled substrates like glucose or amino acids, is considered the gold standard for accurately mapping cellular metabolism. creative-proteomics.comresearchgate.net In this approach, cells are fed the 13C-labeled nutrient, and the pattern of 13C incorporation into downstream metabolites is measured by mass spectrometry. This labeling pattern is then used to calculate the flux through various pathways. nih.govethz.ch
This technique can be used to understand how drugs perturb cellular metabolism. For example, studies using [13C]-glucose labeling have shown that DHA disrupts hemoglobin catabolism and, unexpectedly, pyrimidine (B1678525) biosynthesis in P. falciparum. oup.com This disruption leads to an increased metabolic flux towards malate (B86768) production, which may contribute to the parasite's susceptibility to the drug during its early developmental stages. oup.com
The use of Dihydroartemisinin-13C,d4 in conjunction with 13C-labeled metabolic precursors would provide a multi-dimensional view of drug-induced metabolic changes. Researchers could simultaneously trace the metabolism of the drug itself while quantifying its impact on the host or pathogen's central metabolic pathways, offering unprecedented insight into its mechanism of action. nih.gov
Profiling Metabolic Perturbations in Biological Systems Induced by Dihydroartemisinin (mechanistic focus)
The use of isotopically labeled compounds, such as Dihydroartemisinin-13C,d4, is pivotal in modern metabolomics for tracing the fate of drugs and elucidating their impact on cellular metabolic pathways. This section focuses on the mechanistic details of metabolic perturbations in various biological systems following exposure to dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs.
Research has demonstrated that DHA induces significant and distinct metabolic dysregulation in both pathogen and mammalian cells. oup.commdpi.com These perturbations are often linked to the compound's mode of action, which involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent damage to biological macromolecules. wikipedia.orgnih.gov
In the context of the malaria parasite Plasmodium falciparum, time-resolved, mass spectrometry-based metabolite profiling has revealed a pleiotropic effect of DHA on parasite metabolism. oup.com One of the most immediate and significant effects is the disruption of hemoglobin catabolism. oup.comnih.gov Within an hour of exposure, a notable decrease in the abundance of hemoglobin-derived peptides is observed. oup.com This is consistent with the activation of DHA within the parasite's digestive vacuole, a site of hemoglobin digestion, leading to the alkylation and inactivation of proteins involved in this critical pathway. oup.com
Unexpectedly, studies utilizing [¹³C]-glucose labeling have also uncovered a significant disruption of pyrimidine biosynthesis by DHA. oup.comnih.gov This perturbation is characterized by an increased flux of [¹³C]-glucose toward malate production, suggesting a redirection of carbon flow away from the pyrimidine synthesis pathway. oup.com This effect on pyrimidine metabolism may explain the susceptibility of early ring-stage parasites to DHA, a stage where hemoglobin digestion is minimal. oup.com
The metabolic perturbations induced by DHA are not limited to parasitic organisms. In Madin-Darby bovine kidney (MDBK) cells, high-resolution LC-MS-based metabolomics has revealed extensive, dose-dependent changes in cellular metabolism. mdpi.comnih.gov A detailed analysis highlighted phospholipids (B1166683) as the most significantly altered class of metabolites, indicating disruptions in lipid metabolism which are often associated with membrane remodeling and perturbations in energy homeostasis. mdpi.com Significant changes were also observed in amino acids and monosaccharides, suggesting a broad impact on protein synthesis and energy regulation. mdpi.com
Furthermore, in human leukemia K562 cells, DHA has been shown to inhibit aerobic glycolysis, a key metabolic pathway for cancer cell proliferation. nih.gov This is achieved through the downregulation of pyruvate kinase M2 (PKM2) and glucose transporter 1 (GLUT1) at both the gene and protein levels, leading to reduced glucose uptake and lactate production. nih.gov
In human neuroblastoma SH-SY5Y cells, untargeted metabolomic analysis identified 125 proposed metabolites and 45 vital metabolic pathways affected by DHA. amegroups.cn The anti-proliferative effect of DHA in these cells was linked to the regulation of taurine, linoleic acid, phenylalanine, and tryptophan metabolism. amegroups.cn
The following tables summarize some of the key research findings on the metabolic perturbations induced by dihydroartemisinin in different biological systems.
Table 1: Metabolic Perturbations in Plasmodium falciparum Induced by Dihydroartemisinin
| Affected Metabolic Pathway | Key Mechanistic Finding | Observed Effect | Reference |
| Hemoglobin Catabolism | Disruption of hemoglobin digestion in the parasite's digestive vacuole. | Transient decrease in hemoglobin-derived peptides within 1 hour of exposure. | oup.comoup.com |
| Pyrimidine Biosynthesis | Inhibition of the pyrimidine biosynthesis pathway. | Increased [¹³C]-glucose flux toward malate production. | oup.com |
Table 2: Metabolic Perturbations in Mammalian Cells Induced by Dihydroartemisinin
| Cell Type | Affected Metabolic Pathway | Key Mechanistic Finding | Observed Effect | Reference |
| Madin-Darby Bovine Kidney (MDBK) Cells | Glycerophospholipid Metabolism | Disruption of lipid homeostasis. | Significant alteration in phospholipid levels, particularly lysophosphatidylcholine (18:0) and choline phosphate. | mdpi.comnih.gov |
| Madin-Darby Bovine Kidney (MDBK) Cells | Amino Acid Metabolism | Imbalance in amino acid levels. | Changes in L-glutamic acid and L-proline levels. | mdpi.com |
| Human Leukemia K562 Cells | Aerobic Glycolysis | Downregulation of key glycolytic enzymes. | Inhibition of glucose uptake and lactate production through suppression of PKM2 and GLUT1. | nih.gov |
| Human Neuroblastoma SH-SY5Y Cells | Multiple Pathways | Regulation of various metabolic pathways. | Alterations in taurine, linoleic acid, phenylalanine, and tryptophan metabolism. | amegroups.cn |
These findings underscore the power of metabolomic approaches, often employing stable isotope-labeled compounds, to provide deep mechanistic insights into the multifaceted effects of dihydroartemisinin on biological systems. The observed metabolic perturbations are central to its therapeutic effects and provide a basis for understanding its broader pharmacological potential. mdpi.comnih.gov
Role in Pharmacokinetic Research Methodologies Preclinical Focus
Quantitative Assessment of Dihydroartemisinin (B1670584) and its Analogs in Preclinical Animal Models (e.g., rodents)
The quantitative assessment of dihydroartemisinin and its parent compounds, such as artesunate (B1665782) and artemether, in preclinical animal models like rats and mice is fundamental to understanding their therapeutic potential and disposition. In such studies, Dihydroartemisinin-13C,d4 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte (DHA) but has a different mass due to the incorporation of heavy isotopes (¹³C and deuterium). This mass difference allows for its distinct detection by the mass spectrometer.
When added to biological samples (e.g., plasma, tissue homogenates) at a known concentration during sample preparation, Dihydroartemisinin-13C,d4 experiences the same processing and potential for loss as the unlabeled DHA. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability during sample extraction, handling, and injection can be accurately compensated for. This stable isotope dilution method is the gold standard for bioanalytical quantification, providing high precision and accuracy.
While specific pharmacokinetic parameter tables for DHA in rodents derived from studies explicitly using Dihydroartemisinin-13C,d4 are not readily found in publicly accessible literature, the methodology is standard. For instance, in a hypothetical preclinical study in rats, plasma samples would be collected at various time points after administration of unlabeled DHA. Dihydroartemisinin-13C,d4 would be added to these samples, which would then be processed and analyzed by LC-MS/MS. The resulting concentration-time data would be used to calculate key pharmacokinetic parameters.
Methodological Contributions to Drug Disposition Studies (ADME)
Isotopically labeled compounds are indispensable tools in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. While radiolabeled compounds (e.g., ¹⁴C-labeled) are often used for mass balance and metabolite profiling studies due to the ease of detecting radioactivity, stable isotope-labeled compounds like Dihydroartemisinin-13C,d4 play a crucial role, particularly in quantitative metabolite analysis and in "cold" (non-radioactive) ADME studies.
The primary contribution of Dihydroartemisinin-13C,d4 in this context is as an internal standard for the quantification of DHA in various biological matrices collected during ADME studies, including plasma, urine, feces, and tissue homogenates. Accurate quantification is essential to understanding the extent of absorption, the pattern of distribution, and the routes and rates of elimination.
Furthermore, stable isotope-labeled compounds can be used as tracers in certain metabolic studies. By administering a mixture of labeled and unlabeled drug, it is possible to differentiate between the administered drug and its newly formed metabolites in vivo. This can aid in elucidating metabolic pathways without the need for radioactivity.
Investigation of Interspecies Differences in Dihydroartemisinin Metabolism and Distribution via Labeled Probes
Understanding interspecies differences in drug metabolism and distribution is critical for extrapolating preclinical data to humans. Stable isotope-labeled compounds such as Dihydroartemisinin-13C,d4 are valuable tools in these investigations. By using a validated analytical method with Dihydroartemisinin-13C,d4 as the internal standard, researchers can accurately compare the pharmacokinetic profiles of DHA across different preclinical species (e.g., mice, rats, dogs).
Differences in parameters such as clearance, volume of distribution, and half-life between species can indicate variations in metabolic pathways or distribution patterns. For example, a higher clearance in rats compared to dogs might suggest more extensive metabolism in the rodent species. While specific comparative studies using Dihydroartemisinin-13C,d4 are not detailed in the available literature, the principle of its application remains central to generating the high-quality quantitative data needed for such comparisons.
Development of Robust Analytical Assays Supporting Preclinical Pharmacokinetic Investigations
The development and validation of robust analytical assays are prerequisites for any pharmacokinetic investigation. Dihydroartemisinin-13C,d4 is instrumental in the development of sensitive, specific, and reproducible LC-MS/MS assays for DHA quantification. The use of a stable isotope-labeled internal standard minimizes matrix effects and compensates for variability in instrument response, which is crucial when analyzing complex biological samples.
Several studies have detailed the validation of LC-MS/MS methods for DHA in human plasma that employ a stable isotope-labeled internal standard. The principles of these validations are directly applicable to preclinical assays. A typical validation would assess parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. The internal standard, Dihydroartemisinin-13C,d4, is critical for meeting the stringent acceptance criteria for these parameters set by regulatory agencies.
Below is an illustrative data table representing the kind of results obtained during the validation of an LC-MS/MS assay for DHA using a stable isotope-labeled internal standard.
Table 1: Illustrative Validation Summary for an LC-MS/MS Assay for Dihydroartemisinin in Rodent Plasma
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
|---|---|---|---|
| Linearity | 1 - 1000 | r² ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 | Accuracy: 80-120% Precision: ≤ 20% | Accuracy: 98.5% Precision: 12.3% | | Intra-day Accuracy & Precision | Low QC (3) | Accuracy: 85-115% Precision: ≤ 15% | Accuracy: 102.1% Precision: 8.7% | | | Mid QC (100) | | Accuracy: 97.6% Precision: 6.2% | | | High QC (800) | | Accuracy: 101.5% Precision: 5.5% | | Inter-day Accuracy & Precision | Low QC (3) | Accuracy: 85-115% Precision: ≤ 15% | Accuracy: 104.3% Precision: 10.1% | | | Mid QC (100) | | Accuracy: 99.8% Precision: 7.8% | | | High QC (800) | | Accuracy: 102.0% Precision: 6.9% | | Matrix Effect | Low & High QC | IS Normalized MF: 0.85-1.15 | 0.98 - 1.05 | | Recovery | Low, Mid, High QC | Consistent and reproducible | ~85% | Data are representative and compiled for illustrative purposes based on typical assay validation results.
Mechanistic Research and Cellular Interaction Studies Using Labeled Analogs
Tracing Intracellular Uptake and Distribution within Specific Organelles
Understanding the subcellular localization of a drug is crucial to identifying its sites of action and potential off-target effects. Labeled analogs of Dihydroartemisinin (B1670584) have been employed to track its journey into and within cells.
Early research utilized radioisotope-labeled [3H]-DHA to investigate its accumulation. These studies revealed that [3H]-DHA accumulates in both healthy and Plasmodium-infected red blood cells (RBCs). Notably, the concentration of the radiolabeled compound was found to be over 300 times higher inside infected RBCs compared to the surrounding culture medium, indicating a preferential uptake by the parasitized cells. nih.gov
While these studies confirmed selective accumulation in the host cell, they did not provide detailed resolution of the drug's location within specific subcellular compartments of the parasite. To achieve this, researchers have turned to fluorescently-labeled artemisinin (B1665778) derivatives. Although not isotopically labeled, these fluorescent probes allow for direct visualization of the drug's distribution using techniques like confocal microscopy. Such studies have suggested that artemisinin derivatives may localize to specific cellular structures, including the endoplasmic reticulum of the parasite.
Future studies utilizing advanced techniques like mass spectrometry imaging with isotopically labeled Dihydroartemisinin, such as Dihydroartemisinin-13C,d4, could provide more precise and quantitative information on its distribution within organelles like the parasite's digestive vacuole, mitochondria, or nucleus, further clarifying its sites of action.
Elucidation of Molecular Mechanisms via Stable Isotope-Labeled Probes
The leading hypothesis for the mechanism of action of artemisinins involves the iron-mediated cleavage of their endoperoxide bridge, which generates reactive radical species that can damage parasite macromolecules through alkylation. Stable isotope-labeled probes are invaluable tools for identifying the specific proteins and other biomolecules that are targeted by these reactive intermediates.
While specific studies using Dihydroartemisinin-13C,d4 for this purpose are not widely reported, research with other labeled artemisinins has provided foundational insights. For instance, studies have demonstrated that activated artemisinin can form covalent adducts with heme and various parasite proteins. The use of isotopically labeled compounds allows for the unequivocal identification of these drug-target adducts through mass spectrometry-based proteomics. By analyzing the mass shift corresponding to the labeled fragment of the drug, researchers can pinpoint the exact proteins and even the specific amino acid residues that are alkylated.
This chemical proteomics approach, often employing "clickable" probes with an alkyne or azide (B81097) handle for subsequent enrichment, has identified numerous potential protein targets of artemisinins. These targets are involved in a variety of essential cellular processes, suggesting that the drug may have a multifactorial mode of action. The application of Dihydroartemisinin-13C,d4 in such studies would allow for precise quantification and identification of its alkylation targets, helping to distinguish the critical lethal targets from the bystander interactions and shedding more light on its complex mechanism of action.
Studies on Compound-Induced Metabolic Dysregulation in Target Cells or Organisms (e.g., Plasmodium falciparum metabolism)
A significant area of investigation is how Dihydroartemisinin disrupts the metabolism of the malaria parasite, Plasmodium falciparum. Stable isotope tracing, often using 13C-labeled nutrients like glucose, is a powerful method to map metabolic fluxes and identify drug-induced perturbations.
A key study investigated the metabolic impact of DHA on P. falciparum-infected red blood cells using non-stationary [13C]-glucose labeling. oup.comoup.com This approach allows for the tracking of the labeled carbon atoms from glucose as they are incorporated into various downstream metabolites. The findings revealed that DHA induces significant and rapid metabolic dysregulation in the parasite.
One of the primary effects observed was the disruption of hemoglobin catabolism within just one hour of exposure, leading to a temporary decrease in hemoglobin-derived peptides. oup.com More unexpectedly, the study found that DHA also perturbs pyrimidine (B1678525) biosynthesis. oup.comnih.gov This was evidenced by an increased flux of [13C]-glucose-derived carbon towards malate (B86768) production, which is consistent with an inhibition of the pyrimidine biosynthesis pathway. oup.com This disruption of a fundamental metabolic process for nucleotide synthesis could partly explain the susceptibility of early blood-stage parasites to the drug. oup.comoup.com
The table below summarizes some of the key findings from these metabolic labeling studies.
| Metabolic Pathway | Observed Effect of Dihydroartemisinin | Key Labeled Metabolites Showing Altered Flux | Timeframe of Onset |
|---|---|---|---|
| Hemoglobin Catabolism | Disruption, leading to a transient decrease in derived peptides. | Hemoglobin-derived peptides | Within 1 hour |
| Pyrimidine Biosynthesis | Disruption, leading to redirection of carbon flux. | Increased labeling in Aspartate and Malate from [13C]-glucose. | Rapid |
| Glycolysis | No significant effect on the labeling of glycolytic intermediates. | Glycolytic intermediates (e.g., Glucose-6-phosphate, Fructose-bisphosphate) | - |
These stable isotope-tracing studies provide a dynamic view of the metabolic consequences of DHA action, moving beyond the identification of direct binding partners to understanding the functional impact on the parasite's metabolic network. The use of Dihydroartemisinin-13C,d4 in conjunction with labeled nutrients could further refine these analyses by allowing for the simultaneous tracking of the drug and its metabolic fate alongside its effects on parasite metabolism.
Quality Control and Reference Standard Applications in Research and Development
Dihydroartemisinin-13C,d4 as a Certified Reference Material for Bioanalytical Assays
Dihydroartemisinin-13C,d4 serves as a certified reference material (CRM) in a multitude of bioanalytical assays, primarily those employing liquid chromatography-mass spectrometry (LC-MS/MS). cellbiopharm.com Its fundamental utility lies in its structural identity to the analyte, dihydroartemisinin (B1670584), with the key difference being the incorporation of carbon-13 and deuterium (B1214612) isotopes. This isotopic labeling results in a distinct mass-to-charge ratio, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, while ensuring it behaves almost identically during sample extraction, chromatography, and ionization. nih.gov
The use of a stable isotope-labeled internal standard like Dihydroartemisinin-13C,d4 is considered the gold standard in quantitative bioanalysis. nih.gov It effectively compensates for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response. By adding a known amount of Dihydroartemisinin-13C,d4 to both calibration standards and unknown samples, the ratio of the analyte's response to the internal standard's response can be used to accurately and precisely quantify the concentration of dihydroartemisinin.
A typical bioanalytical method validation for dihydroartemisinin using Dihydroartemisinin-13C,d4 as an internal standard would demonstrate linearity, precision, and accuracy across a defined concentration range.
Table 1: Illustrative Bioanalytical Method Validation Data for Dihydroartemisinin in Human Plasma using Dihydroartemisinin-13C,d4 as an Internal Standard
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 11.6% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.8% - 13.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.7% to 10.5% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
Standardization and Harmonization of Analytical Methods for Artemisinin (B1665778) Derivatives
The global nature of clinical trials and antimalarial drug quality monitoring necessitates the standardization and harmonization of analytical methods across different laboratories. This ensures that data generated in various locations are comparable and reliable, which is critical for making informed decisions about drug efficacy and safety. Organizations like the Worldwide Antimalarial Resistance Network (WWARN) have established proficiency testing (PT) programs to help laboratories assess and improve their analytical performance. iddo.orgnih.govnih.gov
These PT schemes often involve sending blinded samples containing known concentrations of antimalarial drugs, including dihydroartemisinin, to participating laboratories. iddo.orgresearchgate.net The use of a common, high-purity certified reference material like Dihydroartemisinin-13C,d4 as an internal standard is a key component of these programs. iddo.org It minimizes variability arising from the use of different in-house standards of varying purity and characterization. nih.gov By providing a universally recognized standard, organizations can more accurately assess a laboratory's ability to perform the entire analytical method, from sample processing to final data analysis.
The results from these proficiency tests allow for the identification of discrepancies between laboratories and the implementation of corrective actions, ultimately leading to greater harmonization of analytical results.
Table 2: Illustrative Inter-Laboratory Proficiency Testing Results for Dihydroartemisinin Quantification
| Laboratory | Method | Internal Standard | Reported Concentration (ng/mL) | Assigned Concentration (ng/mL) | Performance (Z-score) |
| Lab A | LC-MS/MS | Dihydroartemisinin-13C,d4 | 52.3 | 50.0 | 0.46 |
| Lab B | LC-MS/MS | Dihydroartemisinin-13C,d4 | 48.9 | 50.0 | -0.22 |
| Lab C | LC-MS/MS | Structural Analog | 58.7 | 50.0 | 1.74 |
| Lab D | HPLC-UV | None | 42.1 | 50.0 | -1.58 |
Ensuring Data Integrity and Traceability in Preclinical and Research-Grade Analytical Studies
In preclinical research, where foundational pharmacokinetic and toxicokinetic data are generated, ensuring data integrity and traceability is of utmost importance. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation that emphasizes the need for well-characterized reference standards. mdpi.com
The use of Dihydroartemisinin-13C,d4 in these studies provides a clear and unambiguous audit trail. From the initial weighing of the reference standard to the final concentration reported in a study sample, every step can be traced back to a certified material with a known purity and identity. This is a core principle of data integrity, often referred to by the acronym ALCOA (Attributable, Legible, Contemporaneous, Original, and Accurate).
For instance, in a preclinical pharmacokinetic study of a new artemisinin-based compound that is metabolized to dihydroartemisinin, Dihydroartemisinin-13C,d4 would be used to create the calibration curve and quality control samples for the quantification of the metabolite. The certificate of analysis for the Dihydroartemisinin-13C,d4 would be a critical piece of documentation, providing traceability for the entire analytical run. This ensures that the reported concentrations of dihydroartemisinin are accurate and defensible, which is essential for the reliable assessment of the new drug candidate's metabolic profile.
The stability of isotopically labeled standards also plays a crucial role in data integrity. Studies have shown that artemisinin and its derivatives can be unstable in certain biological matrices. nih.gov The degradation of the analyte during sample processing can be monitored by the response of the stable isotope-labeled internal standard, providing an internal quality control check for each sample and preventing the reporting of erroneously low concentrations.
Future Perspectives and Emerging Research Trajectories
Integration of Stable Isotope Tracing with Multi-Omics Technologies (e.g., Proteomics, Lipidomics)
The integration of stable isotope tracing with multi-omics technologies represents a powerful approach to understanding the systemic effects of Dihydroartemisinin (B1670584) (DHA). By using Dihydroartemisinin-13C,d4, researchers can simultaneously track the compound's metabolic journey and measure its impact on various molecular layers within a biological system. frontiersin.org This combined strategy allows for a more holistic view, connecting the drug's presence to functional changes in proteins and lipids.
Proteomics: In the realm of proteomics, Dihydroartemisinin-13C,d4 can be utilized in "reverse chemical proteomics" to identify direct protein targets. researchgate.net This technique can help uncover the molecular binding partners of DHA, shedding light on its mechanism of action. For instance, studies on the related compound artesunate (B1665782) have successfully identified human protein targets, suggesting a similar approach could be fruitful for DHA. researchgate.net By tracing the labeled carbon and deuterium (B1214612) atoms, researchers can confirm covalent binding or proximity to specific proteins, validating targets and potentially uncovering novel therapeutic pathways.
Lipidomics: Lipidomics studies have already shown that DHA treatment can significantly alter the metabolic phenotypes in cancer cells by affecting the expression of enzymes involved in lipid metabolism. nih.gov The use of Dihydroartemisinin-13C,d4 in conjunction with lipidomics can provide a more detailed picture. For example, stable isotope tracing can reveal how the labeled atoms from the drug or its metabolites are incorporated into lipid structures or how the drug directly influences fatty acid synthesis and other lipid-related pathways. nih.gov This approach enables a direct correlation between the drug's metabolic fate and its downstream effects on the lipidome, offering insights into its efficacy in diseases like colorectal cancer. nih.gov
| Technology | Application with Dihydroartemisinin-13C,d4 | Potential Insights |
| Proteomics | Target identification via affinity-based methods or reverse chemical proteomics. | Uncovering direct protein binding partners and mechanisms of action. researchgate.net |
| Lipidomics | Tracing the influence of the compound on lipid synthesis and metabolic pathways. | Understanding how DHA alters cancer cell metabolism and energy production. nih.govnih.gov |
| Metabolomics | Mapping the metabolic fate of the drug and its impact on endogenous metabolite pools. | Elucidating biotransformation pathways and identifying key metabolic shifts. nih.gov |
Development of Advanced Isotope Labeling Strategies for Complex Artemisinin (B1665778) Derivatives
The chemical structure of artemisinin and its derivatives is complex, featuring a unique endoperoxide bridge crucial for its activity. japsonline.com Developing advanced labeling strategies for such molecules is essential for creating sophisticated tracer tools. While Dihydroartemisinin-13C,d4 is an existing tool, future research will focus on more intricate and specific labeling patterns to answer more nuanced biological questions. axios-research.com
Current methods for synthesizing artemisinin derivatives involve semi-synthetic modifications of the parent compound, artemisinin, isolated from Artemisia annua. japsonline.comnih.gov Future labeling strategies could involve:
Site-Specific Labeling: Introducing isotopes at specific atomic positions within the molecule to probe particular chemical reactions or metabolic steps. This would allow researchers to track the fate of different parts of the molecule independently.
Metabolic Engineering: Leveraging metabolic engineering in the host plant (Artemisia annua) or in heterologous systems like yeast to produce artemisinin precursors with built-in isotopic labels. nih.gov This could provide a more efficient and versatile route to producing a variety of labeled artemisinin derivatives.
Combinatorial Synthesis: Combining isotopic labeling with the synthesis of novel derivatives. For example, creating a library of labeled artemisinin-based compounds could accelerate the screening process for new drugs and the investigation of their structure-activity relationships. nih.gov
The choice between different isotopes, such as ¹³C versus deuterium, also plays a role. While deuterated standards are common, ¹³C labeling is often preferred as it is less likely to affect the chromatographic behavior and ionization of the molecule, ensuring it acts as a more faithful tracer for the unlabeled drug. nih.gov
Exploration of Novel Research Applications Beyond Traditional Bioanalysis for Dihydroartemisinin-13C,d4
The utility of Dihydroartemisinin-13C,d4 is expanding beyond its role as an internal standard for quantification in plasma samples. frontiersin.org Emerging applications aim to leverage the stable isotope label to probe fundamental biological processes and explore new therapeutic potentials.
Mechanism of Action Studies: Artemisinin derivatives are being investigated for their anticancer properties. nih.gov Studies have shown that DHA can induce apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov Dihydroartemisinin-13C,d4 can be a critical tool in these investigations. By tracing the labeled compound within cells, researchers can determine its subcellular localization, identify its molecular targets, and clarify its role in triggering reactive oxygen species or interacting with pathways that control cell proliferation and death. nih.gov
Metabolic Flux Analysis: Stable isotope tracing is a powerful tool for measuring metabolic flux—the rate of turnover of molecules through a metabolic pathway. frontiersin.org By administering Dihydroartemisinin-13C,d4 to cells or organisms, scientists can trace how the labeled atoms are incorporated into various downstream metabolites. This can reveal how the drug perturbs cellular metabolism, providing a dynamic view of its effects that goes beyond simple concentration measurements. This is particularly relevant for understanding its anticancer effects, which are linked to the alteration of cancer cell metabolism. nih.gov
High-Resolution Imaging: Advanced imaging techniques, such as mass spectrometry imaging (MSI), can be combined with stable isotope tracers to visualize the distribution of molecules in tissues at a single-cell level. nih.gov Using Dihydroartemisinin-13C,d4 with methods like 13C-SpaceM could allow researchers to map the precise location of the drug and its metabolites within a tumor microenvironment, correlating its presence with specific metabolic states in different cell populations. nih.gov
| Research Area | Application of Dihydroartemisinin-13C,d4 | Scientific Question Addressed |
| Oncology | Tracing drug uptake and mechanism in cancer cells. | How does DHA induce cell cycle arrest and apoptosis? nih.gov |
| Metabolic Flux Analysis | Quantifying the impact on cellular metabolic pathways. | Which specific metabolic nodes are targeted by the drug? frontiersin.org |
| Mass Spectrometry Imaging | Visualizing drug distribution in tissues at high resolution. | Where does the drug accumulate in tumors and what is its effect on single-cell metabolism? nih.gov |
Q & A
Q. What are the critical considerations for synthesizing and characterizing Dihydro Artemisinin-13C,d4 to ensure isotopic purity and structural integrity?
Synthesis of isotopically labeled compounds like this compound requires rigorous control over reaction conditions to avoid isotopic dilution or scrambling. Key steps include:
- Synthetic route validation : Use stable isotope precursors (e.g., 13C-labeled sodium acetate) and deuterated solvents to minimize contamination .
- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) with deuterium-specific decoupling to confirm isotopic incorporation and structural fidelity. Quantify isotopic enrichment using isotope ratio mass spectrometry (IRMS) .
- Purity thresholds : Ensure ≥99% chemical and isotopic purity for pharmacological studies, validated via HPLC coupled with tandem mass spectrometry (LC-MS/MS) .
Q. How can researchers validate the stability of this compound under typical experimental storage conditions?
Stability studies should follow ICH guidelines:
- Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible spectrum) for 1–3 months. Monitor degradation via LC-MS to identify labile isotopic positions (e.g., deuterium exchange in aqueous media) .
- Long-term stability : Store aliquots at –80°C in argon-purged vials. Regularly test for isotopic drift using IRMS and chemical decomposition via NMR .
Q. What analytical methods are most suitable for quantifying this compound in biological matrices during pharmacokinetic studies?
- Sample preparation : Use protein precipitation with cold acetonitrile followed by solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates .
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the isotopic cluster (e.g., m/z 302 → 163 for this compound). Calibrate against a deuterated internal standard (e.g., Dihydro Artemisinin-d6) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic data for this compound?
Discrepancies often arise from differences in enzyme kinetics or tissue-specific metabolism. Methodological strategies include:
- Comparative metabolism assays : Use human liver microsomes (HLM) for in vitro studies and compare with in vivo data from rodent models. Normalize results using cytochrome P450 isoform-specific activity markers .
- Data reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to account for hepatic blood flow, protein binding, and enterohepatic recirculation. Validate with isotopic tracer studies to track metabolite distribution .
Q. What experimental designs are optimal for investigating the metabolic pathways of this compound while minimizing isotopic interference?
- Dual-isotope tracing : Co-administer 13C,d4-labeled and unlabeled Dihydro Artemisinin to distinguish primary metabolites from background noise. Use high-resolution LC-MS to resolve isotopic patterns .
- Enzyme inhibition studies : Treat hepatocytes with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) and quantify metabolite shifts via MRM. Cross-validate with CRISPR-edited cell lines lacking specific metabolic enzymes .
Q. How should researchers address contradictory data on the antimalarial mechanism of this compound in drug-resistant Plasmodium strains?
- Controlled replication : Reproduce experiments using standardized protocols for parasite culture (e.g., synchronized Plasmodium falciparum 3D7 and Dd2 strains) and consistent drug exposure times .
- Multi-omics integration : Combine metabolomics (e.g., heme adduct formation) with transcriptomics to identify resistance markers like pfcoronin or pfmdr1 mutations. Use isotopic labeling to track drug-target engagement .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Non-linear regression : Fit data to a sigmoidal Emax model using software like GraphPad Prism. Report IC50 values with 95% confidence intervals .
- Error propagation : Account for uncertainties in isotopic purity and LC-MS/MS quantification using Monte Carlo simulations .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility when publishing studies involving this compound?
- Detailed methods : Document synthesis protocols, storage conditions, and LC-MS/MS parameters (e.g., collision energy, dwell time) .
- Raw data accessibility : Deposit raw MS spectra, NMR assignments, and stability datasets in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
